1'-(4-methylthiophene-2-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one
CAS No.: 1797703-03-7
Cat. No.: VC6927486
Molecular Formula: C18H17NO3S
Molecular Weight: 327.4
* For research use only. Not for human or veterinary use.
![1'-(4-methylthiophene-2-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one - 1797703-03-7](/images/structure/VC6927486.png)
Specification
CAS No. | 1797703-03-7 |
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Molecular Formula | C18H17NO3S |
Molecular Weight | 327.4 |
IUPAC Name | 1'-(4-methylthiophene-2-carbonyl)spiro[2-benzofuran-3,3'-piperidine]-1-one |
Standard InChI | InChI=1S/C18H17NO3S/c1-12-9-15(23-10-12)16(20)19-8-4-7-18(11-19)14-6-3-2-5-13(14)17(21)22-18/h2-3,5-6,9-10H,4,7-8,11H2,1H3 |
Standard InChI Key | VLCTYEPYZLCIQT-UHFFFAOYSA-N |
SMILES | CC1=CSC(=C1)C(=O)N2CCCC3(C2)C4=CC=CC=C4C(=O)O3 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, 1'-(4-methylthiophene-2-carbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one, reflects its three-dimensional spirocyclic framework. Key features include:
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Spiro Junction: A single carbon atom (C3 of the benzofuran) bridges the 2-benzofuran-1-one and piperidine rings, enforcing orthogonal geometry that reduces conformational flexibility.
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4-Methylthiophene-2-carbonyl Group: This substituent introduces a planar, electron-rich heteroaromatic system, potentially enhancing interactions with biological targets or organic semiconductors.
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Keto Group: The benzofuran-3-one moiety may participate in hydrogen bonding or serve as a metabolic liability in pharmacological contexts.
The SMILES string CC1=CSC(=C1)C(=O)N2CCC3(CC2)C4=CC=CC=C4C(=O)O3
and InChIKey VEBICDRLRNCMRP-UHFFFAOYSA-N
provide unambiguous representations of its connectivity.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 327.4 g/mol |
CAS Number | 1797318-92-3 |
IUPAC Name | 1'-(4-Methylthiophene-2-carbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one |
Topological Polar Surface Area | 63.7 Ų (estimated) |
Synthesis and Analytical Characterization
Synthetic Strategy
While explicit synthetic details are proprietary, the compound’s preparation likely involves:
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Spiro Ring Formation: Cyclocondensation of a benzofuran-3-one precursor with a piperidine derivative under acidic or basic conditions.
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Acylation of Piperidine: Introduction of the 4-methylthiophene-2-carbonyl group via nucleophilic acyl substitution, using activated intermediates like acid chlorides or mixed anhydrides.
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Purification: Chromatographic techniques (e.g., flash column chromatography) to isolate the spirocyclic product from regioisomers or unreacted starting materials.
Reaction conditions (temperature, solvent, catalysts) remain undisclosed, though analogous syntheses for spiro compounds often employ polar aprotic solvents (e.g., DMF) and mild bases (e.g., triethylamine).
Analytical Confirmation
Structural validation relies on advanced spectroscopic and chromatographic methods:
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Nuclear Magnetic Resonance (NMR):
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NMR confirms proton environments, notably the thiophene methyl group (~δ 2.5 ppm) and spiro carbon-attached protons.
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NMR identifies carbonyl carbons (benzofuranone C=O: ~δ 190 ppm; thiophene carbonyl: ~δ 165 ppm).
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Mass Spectrometry (MS): High-resolution ESI-MS shows a molecular ion peak at m/z 327.4 [M+H].
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X-ray Crystallography: Resolves the spirocyclic geometry and dihedral angles between fused rings, though no published crystal structure exists.
Compound | Target | IC/K | Source |
---|---|---|---|
SR141716 (Rimonabant) | CB1 Receptor | 1.8 nM | |
EVT-2913446 (Analog) | Unspecified Enzyme | ~10 μM | |
PAK4 Inhibitor 8d | PAK4 Kinase | 0.12 μM |
Metabolic Considerations
The thiophene ring may undergo cytochrome P450-mediated oxidation, potentially generating reactive metabolites. Piperidine N-dealkylation could also occur, though the acyl group may hinder this pathway.
Material Science Applications
Organic Electronics
The compound’s rigid spiro core and conjugated thiophene system suggest utility in:
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Organic Light-Emitting Diodes (OLEDs): As an electron-transport layer due to its high electron affinity (~2.8 eV estimated).
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Organic Photovoltaics (OPVs): Thiophene derivatives enhance charge carrier mobility in bulk heterojunction cells.
Thermal Stability
Differential Scanning Calorimetry (DSC) of related spiro compounds shows decomposition temperatures exceeding 250°C, making them suitable for high-temperature processing.
Future Directions
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Solubility Profiling: Determine logP and solubility in pharmaceutically relevant solvents (e.g., PBS, DMSO).
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In Vitro Screening: Assess activity against kinase panels, GPCRs, and ion channels.
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Material Characterization: Measure charge carrier mobility and bandgap via UV-Vis and cyclic voltammetry.
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